N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound featuring a thiazole ring, a naphthalene moiety, and a nitrobenzamide group. The thiazole ring is known for its aromaticity and reactivity, making it a valuable structure in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The naphthalene moiety can be introduced via Friedel-Crafts acylation, while the nitrobenzamide group is typically added through nitration followed by amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation . Substitution reactions often require catalysts such as Lewis acids .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-
Biological Activity
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring connected to a naphthalene moiety and a nitrobenzamide group. Its molecular formula is C15H12N4O2S, which contributes to its unique pharmacological properties.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to form reactive intermediates that can damage cellular components, including DNA. Research indicates that derivatives similar to this compound exhibit potent activity against various microorganisms.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several nitro derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 16 | 32 |
Control (Amoxicillin) | 8 | 16 |
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Nitro compounds are known to modulate inflammatory pathways, potentially inhibiting key enzymes involved in inflammation processes.
The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition leads to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β .
Research Findings
In vitro studies demonstrated that the compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
Recent investigations have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through multiple pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF7 | 18 |
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(14-7-9-17(10-8-14)23(25)26)22-20-21-18(12-27-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXXJPOQPZRFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.